![molecular formula C18H23NO4 B1359302 Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate CAS No. 862501-91-5](/img/structure/B1359302.png)
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C18H23NO4. It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Synthetic Versatility
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of various functional groups, making it suitable for the synthesis of complex molecules.
Examples of Reactions :
- Reduction Reactions : The compound can be reduced to yield bicyclic amines, which are valuable in synthesizing pharmaceuticals and agrochemicals. For instance, using Pd(OH)/C as a catalyst in methanol can effectively reduce the compound to methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate .
Medicinal Chemistry
Bioactive Compound Development
Research indicates that derivatives of bicyclo[2.2.2]octane structures exhibit various biological activities, including antimicrobial and anticancer properties. This compound has been explored as a precursor for developing bioactive compounds.
Case Studies
- Antitumor Activity : Studies have shown that bicyclic compounds can serve as templates for antitumor agents due to their ability to interact with biological targets effectively . The incorporation of the bicyclo[2.2.2]octane skeleton into drug design has led to promising results in preclinical trials.
Chiral Catalysis
Asymmetric Synthesis
The compound's chiral nature allows it to function as an organocatalyst in asymmetric synthesis reactions, enhancing the efficiency and selectivity of chemical transformations . This property is particularly valuable in synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals.
Structural Applications
Foldamer Design
this compound has been utilized in the design of foldamers—molecules that can adopt specific conformations essential for biological activity . These structures are being investigated for their potential use in drug delivery systems and as therapeutic agents.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine. This process can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: Similar structure but lacks the benzyloxycarbonyl group.
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: Contains a hydroxymethyl group instead of the benzyloxycarbonyl group.
Uniqueness
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate is unique due to its benzyloxycarbonyl-protected amine group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.
Biological Activity
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (CAS No. 862501-91-5) is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and applications.
- Molecular Formula : C₁₈H₂₃N₁O₄
- Molecular Weight : 317.38 g/mol
- IUPAC Name : 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
- CAS Number : 862501-91-5
Biological Activity Overview
This compound exhibits various biological activities, which can be attributed to its bicyclic structure that enhances molecular interactions with biological targets.
Antiplasmin Activity
One of the notable biological activities of this compound is its anti-plasmin activity , which has been documented in related compounds within the bicyclo[2.2.2]octane family. This activity suggests potential applications in anticoagulant therapies, where inhibition of plasmin can prevent excessive fibrinolysis and support clot stability .
Enzymatic Inhibition
Research indicates that derivatives of bicyclo[2.2.2]octane compounds have been explored as enzyme inhibitors . The structural features of these compounds allow them to serve as effective inhibitors of various enzymes, including proteases and kinases, which are critical in cancer progression and other diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Bicyclic Core : Using Diels-Alder reactions or other cyclization methods to create the bicyclic structure.
- Functionalization : Introduction of the benzyloxycarbonyl group through acylation reactions.
- Final Modifications : Methylation or other modifications to enhance solubility and bioactivity.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
Properties
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-22-15(20)17-7-10-18(11-8-17,12-9-17)19-16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNFWPRNJYVETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631018 | |
Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862501-91-5 | |
Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.